molecular formula C5H5NO B189474 Pyridine-N-oxide CAS No. 694-59-7

Pyridine-N-oxide

Cat. No. B189474
CAS RN: 694-59-7
M. Wt: 95.1 g/mol
InChI Key: ILVXOBCQQYKLDS-UHFFFAOYSA-N
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Patent
US05420314

Procedure details

26.2 mg of compound [IV-1] (0.10 mmol) and 2.6 mg of the compound [I-1] (2.5 μmol) were dissolved in 1.25 mL of an acetonitrile solution of pyridine-N-oxide (0.02M, 0,025 mmol), followed by cooling to 0° C. To the resulting solution was added 44.0 mg of iodosylbenzene (0.20 mmol) all at once under a nitrogen atmosphere, followed by stirring at 0° C. for twenty four hours. Insoluble matters were filtered out through Celite, the filtrate was concentrated, and the residues were purified by silica gel column chromatography (eluent: hexane-ethyl acetate=8:2-4:6) to obtain the intended compound. (epoxide yield: 20. 1 mg (72%)) (asymmetric yield: 98% e.e.) (Daicel Chiralcel OJ, hexane-isopropanol=1:1, flow rate: 0.5 mL/min.)
[Compound]
Name
compound
Quantity
26.2 mg
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
2.6 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
solvent
Reaction Step One
Quantity
44 mg
Type
reactant
Reaction Step Two
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane isopropanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
[N+]1([O-])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.I([C:10]1C=C[CH:13]=[CH:12][CH:11]=1)=O.CCCCCC.C([OH:25])(C)C>C(#N)C>[O:25]1[C:13]2[CH:12]=[CH:11][CH:10]=[CH:6][C:5]=2[CH:4]=[CH:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
compound
Quantity
26.2 mg
Type
reactant
Smiles
Name
compound
Quantity
2.6 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+]1(=CC=CC=C1)[O-]
Name
Quantity
1.25 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
44 mg
Type
reactant
Smiles
I(=O)C1=CC=CC=C1
Step Three
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
hexane isopropanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring at 0° C. for twenty four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Insoluble matters were filtered out through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residues were purified by silica gel column chromatography (eluent: hexane-ethyl acetate=8:2-4:6)
CUSTOM
Type
CUSTOM
Details
to obtain the intended compound

Outcomes

Product
Name
Type
Smiles
O1CC=CC2=C1C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.